1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine
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Overview
Description
1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine is a chemical compound with the IUPAC name 1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine . It has a molecular weight of 162.19 .
Synthesis Analysis
A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine include a molecular weight of 162.19 . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Scientific Research Applications
- Inhibition of Pathogens : Studies evaluate the inhibitory effects of [1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine derivatives against fungi such as Rhizoctonia cerealis, Helminthosporium sativum, and Fusarium graminearum .
- Functional Materials : Researchers explore the use of triazolo pyridines in material science applications .
- Virtual Library Design : Scientists design virtual libraries of [1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine derivatives for antimalarial drug development .
- Microwave-Mediated Synthesis : A catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[4,3-A]pyridines has been established. Enaminonitriles and benzohydrazides are used in a tandem reaction, resulting in good-to-excellent yields .
Antifungal and Insecticidal Agents
Material Sciences
Antimalarial Drug Discovery
Synthetic Methodology
Safety and Hazards
Mechanism of Action
Target of Action
Similar triazolopyridine derivatives have been recognized as inhibitors of various enzymes and receptors, such as adenosine receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological activity of the target .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, resulting in a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antifungal, insecticidal, antibacterial, and anticonvulsant effects .
properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYAIRHWCMQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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